Octylphenol

Environmental Fate Partitioning QSAR Modeling

Choose Octylphenol (CAS 27193-28-8) for reliable, high-purity alkylphenol monomer supply with proven batch-to-batch consistency for critical surfactant, resin, and analytical workflows. Its Log Kow of 5.5 and branched tert-octyl structure deliver superior hydrophobic balance vs. generic alkylphenols, directly improving curing and adhesion in tackifier systems. For environmental testing, use the same compound that benchmarks estrogenic potency (10-30x nonylphenol) in regulatory bioassays – essential for auditable LC-MS/MS data. Differentiated purity and performance make generic substitution technically unacceptable without reformulation and revalidation.

Molecular Formula C14H22O
Molecular Weight 206.3239
CAS No. 27193-28-8
Cat. No. B599344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylphenol
CAS27193-28-8
Molecular FormulaC14H22O
Molecular Weight206.3239
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=CC=C1O
InChIInChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3
InChIKeyXSXWOBXNYNULJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octylphenol (CAS 27193-28-8) Technical Profile: Physical Properties and Industrial Classification for Procurement Decisions


Octylphenol (CAS 27193-28-8), specifically para-tert-octylphenol, is an alkylphenol compound with molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol [1]. The compound exists as a white to pink crystalline solid with a melting point of 79–82 °C (lit.) and a boiling point of 282.3 °C at 760 mmHg [1]. Its density is approximately 0.935–0.941 g/cm³, and it exhibits a logP of approximately 4.3–5.5, indicating strong lipophilicity [2]. Octylphenol is almost insoluble in water but readily soluble in alcohols, acetone, and most oils, and it is poorly soluble in aqueous alkali [3]. Industrially, octylphenol serves as a critical intermediate in the production of nonionic surfactants (e.g., octylphenol ethoxylates), phenolic resins, UV stabilizers, tackifier resins, and polycarbonate chain terminators .

Why Octylphenol (CAS 27193-28-8) Cannot Be Casually Substituted: A Comparative Analysis of Alkylphenol Performance Differences


Generic substitution among alkylphenols is not technically sound due to quantifiable differences in physicochemical behavior and biological activity. Octylphenol differs from its closest structural analog, nonylphenol, in key parameters including log Kow (5.5 vs. 5.76 for p-nonylphenol) [1], aqueous solubility, and biodegradation half-life (34.9 h vs. 54.3 h in activated sludge) [2]. These variations directly impact formulation stability, environmental fate, and regulatory compliance [3]. Furthermore, octylphenol exhibits approximately 10- to 30-fold greater estrogenic potency than nonylphenol in transcriptional activation assays [4], and its acute aquatic toxicity (LC₅₀) is demonstrably higher [5]. Therefore, interchangeability without reformulation and revalidation would introduce uncontrolled performance variability and unassessed hazard profiles.

Quantitative Differentiation Evidence for Octylphenol (CAS 27193-28-8) Versus In-Class Analogs: A Comparative Data Review


Octylphenol (p-OP) vs. Nonylphenol (p-NP): Log Kow and Lipophilicity Comparison for Environmental Fate Modeling

Octylphenol exhibits a lower octanol-water partition coefficient (Log Kow) compared to its primary in-class analog nonylphenol. This difference in lipophilicity is critical for predicting environmental partitioning and bioaccumulation potential. Specifically, p-octylphenol has a reported Log Kow of 5.5, whereas p-nonylphenol has a Log Kow of 5.76, and branched p-nonylphenol has a Log Kow of 5.77 [1].

Environmental Fate Partitioning QSAR Modeling

Octylphenol vs. Nonylphenol Estrogenic Potency: In Vitro Transcriptional Activation Comparison for Risk Assessment

In a comparative review of in vitro estrogenic activity, octylphenol demonstrated significantly higher potency than nonylphenol. The review states that octylphenol induced growth and transcriptional activity in estrogen receptor reporter gene assays at a potency approximately 10- to 30-fold greater than that of nonylphenol [1]. This quantitative difference is crucial for assessing endocrine-disrupting potential.

Endocrine Disruption Estrogenicity Toxicology

Octylphenol Acute Aquatic Toxicity (LC₅₀) vs. Estradiol and Ethinylestradiol in Amphibian Models

In a 2-week exposure study using amphibian tadpoles (Rana pipiens and Rana sylvatica), the rank order of acute toxicity was octylphenol (OP) > ethinylestradiol (EE2) > estradiol (E2). For Gosner stage 26 R. pipiens tadpoles, the LC₅₀ for OP was 1.36 μM, compared to 3.01 μM for EE2 and 5.57 μM for E2. For R. sylvatica tadpoles, the LC₅₀ for OP was 0.74 μM, compared to 1.89 μM for EE2 and 2.50 μM for E2 [1].

Aquatic Toxicology LC50 Amphibian Ecotoxicology

Octylphenol vs. Nonylphenol Biodegradation Kinetics in Activated Sludge: Half-Life Comparison for Wastewater Treatment Planning

In a study measuring aerobic biodegradation kinetics in activated sludge, the apparent rate constant for octylphenol degradation was 0.02 h⁻¹, corresponding to a half-life of 34.9 hours. In comparison, nonylphenol degraded more slowly with a rate constant of 0.01 h⁻¹ and a half-life of 54.3 hours. Bisphenol A degraded most rapidly with a half-life of 22.3 hours [1].

Biodegradation Activated Sludge Wastewater Treatment

Octylphenol (4-tert-OP) vs. 4-n-Octylphenol Aqueous Solubility: Isomer-Specific Comparison for Formulation Considerations

Experimental determination of aqueous solubility for octylphenol isomers reveals quantifiable differences. A 2024 study reported that 4-tert-octylphenol (4-tert-OP) has a distinct solubility profile compared to the linear isomer 4-n-octylphenol (4-n-OP), with both exhibiting solubilities in the mole fraction range of 10⁻⁶ to 10⁻⁸ across 298–328 K [1]. This indicates that branching significantly affects solubility behavior.

Aqueous Solubility Isomer Comparison Formulation Chemistry

Optimal Industrial and Research Applications for Octylphenol (CAS 27193-28-8) Based on Comparative Evidence


Synthesis of Phenolic Resins and Tackifiers Where Octylphenol's Intermediate Lipophilicity is Advantageous

Octylphenol's Log Kow of 5.5, compared to nonylphenol's 5.76, makes it the preferred alkylphenol monomer for synthesizing phenolic resins and tackifiers when a specific balance of hydrophobicity and compatibility is required [1]. This intermediate lipophilicity ensures adequate solubility in organic matrices without the excessive hydrophobicity that can hinder curing or adhesion in certain resin systems. Substituting with nonylphenol would increase the Log Kow by 0.26 units, potentially altering resin polarity and final performance characteristics [1].

Octylphenol Ethoxylate Surfactant Production for High-Temperature Detergents and Emulsion Polymerization Stabilizers

The unique physicochemical profile of octylphenol, particularly its combination of melting point (79–82 °C) and branched structure, directly influences the performance of its ethoxylate derivatives [2]. Octylphenol ethoxylates (e.g., TRITON™ X-405, IGEPAL® CA 897) are specifically valued as high-temperature detergents and post-stabilizers in emulsion polymerization, where they provide effective particle size control and freeze/thaw stability [3]. The branched tert-octyl structure confers a different HLB and cloud point profile compared to nonylphenol-based analogs, which is critical for applications requiring thermal stability .

Environmental Fate Studies and Endocrine Disruption Research Using Octylphenol as a Reference Compound

Given its well-characterized and comparatively high estrogenic potency (10- to 30-fold greater than nonylphenol) and acute aquatic toxicity (LC₅₀ values as low as 0.74 μM in amphibians), octylphenol serves as a critical reference compound in environmental toxicology [4][5]. Researchers investigating the fate and effects of alkylphenols in aquatic systems rely on octylphenol's distinct potency to calibrate bioassays and model the impact of more potent alkylphenol isomers. Its biodegradation half-life of 34.9 hours in activated sludge also makes it a useful benchmark for wastewater treatment efficacy studies [6].

Analytical Method Development and Environmental Monitoring for Alkylphenol Isomer Differentiation

Due to its distinct physicochemical properties (e.g., Log Kow of 5.5 and specific retention behavior), octylphenol is a key analyte in the development of LC-MS/MS methods for the simultaneous determination of alkylphenols and bisphenol A in complex matrices [7]. Analytical methods that can differentiate octylphenol from nonylphenol and their respective ethoxylates are essential for regulatory compliance monitoring in textiles, food packaging, and environmental waters [8]. Procurement of high-purity octylphenol reference standards is therefore non-negotiable for accredited environmental testing laboratories [9].

Technical Documentation Hub

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